1-(2-Aminoethyl)piperazin-2-one dihydrochloride
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Overview
Description
1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O and a molecular weight of 216.11 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Mode of Action
Piperazine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological and pharmaceutical activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives are involved in various biological pathways, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
The synthesis of 1-(2-Aminoethyl)piperazin-2-one dihydrochloride typically involves the cyclization of amine and ester group intermediates . One common synthetic route includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and intramolecular cyclization . Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-(2-Aminoethyl)piperazin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminoethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in studying biological processes and interactions due to its ability to interact with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
1-(2-Aminoethyl)piperazin-2-one dihydrochloride can be compared with other similar compounds such as:
1-(2-Aminoethyl)piperazine: This compound has a similar structure but lacks the carbonyl group present in this compound.
1-(2-Aminoethyl)piperidine: Another similar compound, but with a different ring structure, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Biological Activity
1-(2-Aminoethyl)piperazin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H15Cl2N3O
- Molecular Weight : 201.11 g/mol
- CAS Number : 126796866
This compound exhibits multiple mechanisms of action, which contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and respiration .
- Cytotoxic Effects : Studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. Its cytotoxicity is often assessed using the half-maximal inhibitory concentration (IC50) method across different cell lines .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies have reported IC50 values between 34.31 µM and 42.30 µM against breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines, respectively .
- Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are still required to elucidate its effectiveness and mechanism .
Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of this compound on several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutics, suggesting potential for further development as an anticancer agent .
Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase by this compound revealed that it binds effectively to the enzyme's active site, preventing its normal function. This inhibition was associated with decreased proliferation rates in cancer cells, linking enzyme activity with tumor growth dynamics .
Comparative Analysis with Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 34.31 - 42.30 | Enzyme inhibition, apoptosis induction |
Benzimidazole derivatives | 16.54 - 95.54 | Antimicrotubule activity |
Thiosemicarbazides | Varies | Antimicrobial and anticancer properties |
Properties
IUPAC Name |
1-(2-aminoethyl)piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-5-6(9)10;;/h8H,1-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROVELPBVPSGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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